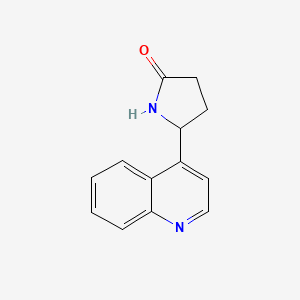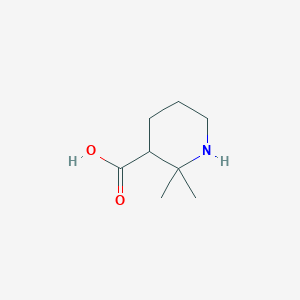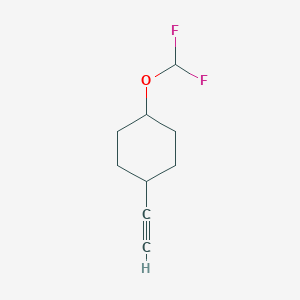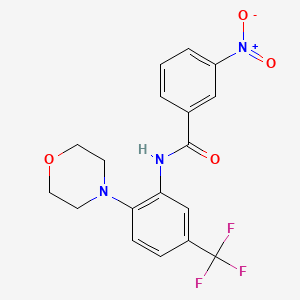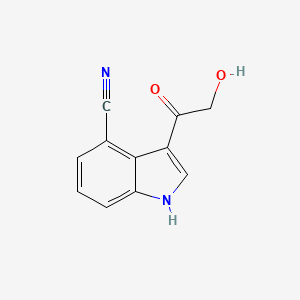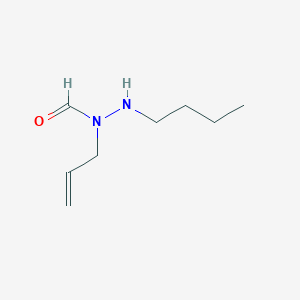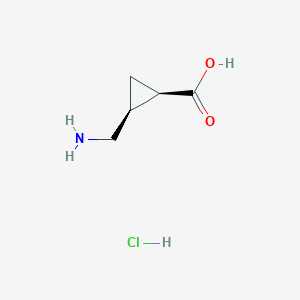
(1R,2S)-2-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S)-2-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride is a chiral compound with a cyclopropane ring, an aminomethyl group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride typically involves the cyclopropanation of suitable precursors followed by functional group transformations. One common method includes the reaction of a suitable cyclopropane precursor with aminomethylating agents under controlled conditions to introduce the aminomethyl group. The carboxylic acid group can be introduced through subsequent oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of flow microreactor systems, which provide efficient and scalable synthesis compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to improved product quality and reduced waste.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-2-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The aminomethyl group can be reduced to form amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the aminomethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as halides and amines can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as amides, esters, and substituted amines, depending on the specific reagents and conditions used.
Scientific Research Applications
(1R,2S)-2-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions due to its unique structure.
Industry: The compound can be used in the production of fine chemicals and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of (1R,2S)-2-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the cyclopropane ring provides rigidity and spatial orientation. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (1R,2S)-2-(Aminomethyl)cyclopropanecarboxylic acid
- (1R,2S)-2-(Aminomethyl)cyclopropanecarboxylic acid methyl ester
- (1R,2S)-2-(Aminomethyl)cyclopropanecarboxylic acid ethyl ester
Uniqueness
(1R,2S)-2-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride is unique due to its hydrochloride salt form, which enhances its solubility and stability. This makes it more suitable for various applications, particularly in aqueous environments and pharmaceutical formulations.
Properties
Molecular Formula |
C5H10ClNO2 |
|---|---|
Molecular Weight |
151.59 g/mol |
IUPAC Name |
(1R,2S)-2-(aminomethyl)cyclopropane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C5H9NO2.ClH/c6-2-3-1-4(3)5(7)8;/h3-4H,1-2,6H2,(H,7,8);1H/t3-,4-;/m1./s1 |
InChI Key |
UJPDAGAIBGOYRB-VKKIDBQXSA-N |
Isomeric SMILES |
C1[C@@H]([C@@H]1C(=O)O)CN.Cl |
Canonical SMILES |
C1C(C1C(=O)O)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(6-Chloropyridin-3-yl)-5,7-diazaspiro[3.4]oct-5-en-8-one](/img/structure/B12982162.png)
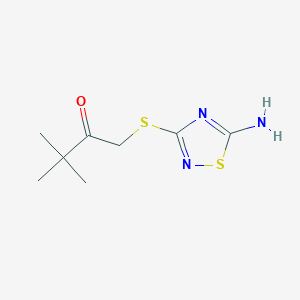
![4-Chloro-5,8-dihydro-6H-pyrano[3,4-d]pyrimidin-2-amine](/img/structure/B12982175.png)
![7-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-6-carboxylic acid](/img/structure/B12982177.png)
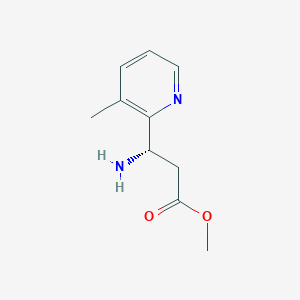
![(S)-5',6'-Dihydrospiro[piperidine-4,4'-pyrrolo[1,2-b]pyrazol]-5'-amine](/img/structure/B12982189.png)
